Benzyl (3-aminopropyl)carbamate
Overview
Description
Benzyl (3-aminopropyl)carbamate is a chemical compound that can be derived from various synthetic pathways and has potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3-aminopropyl group. This structure allows for a variety of chemical reactions and interactions, making it a versatile intermediate in synthetic chemistry.
Synthesis Analysis
The synthesis of related carbamate compounds involves several key steps, including the use of microwave-assisted reactions, Mitsunobu reaction-Claisen rearrangement, and sequential displacement reactions . For instance, the synthesis of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a related compound, was achieved through these methods. Additionally, carbamate prodrugs have been synthesized using condensation reactions with appropriate anilines or amines, as seen in the preparation of mutual prodrugs of acetaminophen and active benzoxazolones or oxazolidinones .
Molecular Structure Analysis
The molecular structure of benzyl (3-aminopropyl)carbamate allows for the formation of hydrogen bonds and ionic interactions, which can contribute to its ability to form gels in polar organic solvents and water . The presence of the benzyl group can also influence the reactivity and stability of the carbamate, as seen in the synthesis of photolabile benzoin carbamates .
Chemical Reactions Analysis
Benzyl (3-aminopropyl)carbamate and its derivatives can undergo a variety of chemical reactions. For example, benzyl carbamates have been used as electrophiles in aminomethylation reactions to synthesize protected chiral amino acids . They can also participate in aminohalogenation reactions, serving as a nitrogen source when combined with N-chlorosuccinimide . Furthermore, benzyl carbamates can be involved in cobalt-catalyzed reactions for the in situ generation of isocyanates and benzyl alcohols, leading to the synthesis of N-aryl carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl (3-aminopropyl)carbamate derivatives are influenced by their molecular structure. For instance, the gelation properties of benzyl and tert-butyl carbamate derivatives of long-chain amino acids are attributed to the interplay of hydrogen bonding, van der Waals, and ionic interactions . The reactivity of carbamate prodrugs in aqueous and plasma media is determined by their ability to release parent drugs through specific mechanisms, such as cyclization or elimination
Scientific Research Applications
Antitubercular Agents
Benzyl (3-aminopropyl)carbamate derivatives have shown promising results as antitubercular agents. A study by Cheng et al. (2019) found that 3-amino-5-benzylphenol derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, exhibit significant inhibitory activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights their potential as new antitubercular agents (Cheng et al., 2019).
Synthesis of Pyrroles
In the field of organic synthesis, benzyl (3-aminopropyl)carbamate is used as a precursor in the synthesis of pyrrole derivatives. Chien et al. (2004) describe a method where 1-Benzyl-3-cyanopyrrole-2-carbonyl azide undergoes rearrangement to form carbamates, which are important intermediates in the synthesis of 2-amino-1-benzyl-3-cyanopyrrole. These compounds serve as precursors for more complex molecules, demonstrating the versatility of benzyl carbamates in organic chemistry (Chien et al., 2004).
Enamine-Based Heck Coupling
Li and Tochtrop (2022) reported the use of benzyl (3-aminopropyl)carbamate derivatives in enamine-based Heck coupling (EBHC). This process transforms simple aryl halides into highly functionalized benzyl carbamate intermediates, which can then be rapidly converted to γ-amino-α-aryl alcohols, crucial for designing inhibitors targeting metabolic enzymes (Li & Tochtrop, 2022).
Mechanochemical Synthesis
The mechanochemical synthesis of carbamates, including benzyl carbamates, has been explored as an eco-friendly and sustainable method. Lanzillotto et al. (2015) utilized 1,1′-Carbonyldiimidazole in a ball-mill setting for the preparation of benzyl carbamates, demonstrating an efficient and environmentally friendly approach to carbamate synthesis (Lanzillotto et al., 2015).
Neuroprotection
A derivative of aminopropyl carbazole, related to benzyl (3-aminopropyl)carbamate, was found to have neuroprotective properties. Wang et al.
(2014) studied a compound that binds to nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD salvage. This compound, a derivative of aminopropyl carbazole, effectively increased intracellular levels of NAD, offering protection from toxicity and suggesting potential applications in neurodegenerative diseases (Wang et al., 2014).
Ixodicide Activity
In the realm of pest control, particularly against ticks, benzyl carbamates have been explored for their potential ixodicide activity. Hugo et al. (2019) focused on the synthesis and molecular modeling of ethyl benzyl carbamates, suggesting their efficacy as chemical control agents against ticks. This research highlights the utility of benzyl carbamates in the field of agricultural chemistry (Hugo et al., 2019).
Photolabile Compounds
Benzyl carbamates have been used in the synthesis of photolabile compounds, such as carbamoyl derivatives of benzoins. Papageorgiou and Corrie (1997) synthesized carbamoyl derivatives of photolabile benzoins, demonstrating their potential in photochemical applications (Papageorgiou & Corrie, 1997).
Safety And Hazards
Future Directions
Benzyl (3-aminopropyl)carbamate belongs to the family of β-alanine analogs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests potential future directions in drug design and discovery .
properties
IUPAC Name |
benzyl N-(3-aminopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWABCYGGVHAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329134 | |
Record name | Benzyl (3-aminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-aminopropyl)carbamate | |
CAS RN |
46460-73-5 | |
Record name | Benzyl (3-aminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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